molecular formula C24H20N2O4 B10977171 N,N'-bis(4-acetylphenyl)benzene-1,2-dicarboxamide

N,N'-bis(4-acetylphenyl)benzene-1,2-dicarboxamide

Cat. No.: B10977171
M. Wt: 400.4 g/mol
InChI Key: UKRFTOXXTCAVLX-UHFFFAOYSA-N
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Description

N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two acetylphenyl groups attached to a benzene ring, which is further connected to a dicarboxamide group. Its molecular formula is C28H24N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 4-acetylphenylamine with benzene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE can be scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

Scientific Research Applications

N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and interactions.

    Industry: It is used in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism by which N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar in structure but with amino groups instead of acetyl groups.

    4,4’-Diacetylbiphenyl: Shares the acetylphenyl groups but lacks the dicarboxamide linkage.

Uniqueness

N1N2-BIS(4-ACETYLPHENYL)BENZENE-12-DICARBOXAMIDE stands out due to its unique combination of acetylphenyl and dicarboxamide groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in research and industry.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

1-N,2-N-bis(4-acetylphenyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C24H20N2O4/c1-15(27)17-7-11-19(12-8-17)25-23(29)21-5-3-4-6-22(21)24(30)26-20-13-9-18(10-14-20)16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30)

InChI Key

UKRFTOXXTCAVLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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